1-[3-({[4-(butylamino)quinazolin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethan-1-one
Beschreibung
1-[3-({[4-(Butylamino)quinazolin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethan-1-one (Molecular Formula: C₂₅H₂₂ClN₃O₂S; MW: 463.98 g/mol) is a quinazoline-derived compound characterized by a butylamino substitution at the 4-position of the quinazoline ring and a sulfanylmethyl (-SCH₂-) linker connecting the quinazoline core to a 4-methoxyphenyl ethanone moiety.
Eigenschaften
IUPAC Name |
1-[3-[[4-(butylamino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-4-5-12-23-21-18-8-6-7-9-19(18)24-22(25-21)28-14-17-13-16(15(2)26)10-11-20(17)27-3/h6-11,13H,4-5,12,14H2,1-3H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQFZVKYVKFGLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SCC3=C(C=CC(=C3)C(=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1-[3-({[4-(butylamino)quinazolin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethan-1-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-(butylamino)quinazoline-2-thiol and 4-methoxybenzyl chloride.
Reaction Conditions: The thiol group of 4-(butylamino)quinazoline-2-thiol reacts with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to form the intermediate compound.
Final Step: The intermediate undergoes further reaction with ethanoyl chloride to yield the final product.
Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity, as well as scaling up the reaction conditions to accommodate larger quantities.
Analyse Chemischer Reaktionen
1-[3-({[4-(butylamino)quinazolin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethan-1-one can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[3-({[4-(butylamino)quinazolin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethan-1-one has several scientific research applications:
- **
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biologische Aktivität
The compound 1-[3-({[4-(butylamino)quinazolin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethan-1-one , also known as a quinazoline derivative, exhibits significant biological activity that has garnered attention in medicinal chemistry. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, synthesizing available research findings, case studies, and relevant data tables.
Chemical Structure
The compound features a quinazoline ring system integrated with a butylamino group and a methoxyphenyl moiety. The structural formula can be represented as follows:
Synthesis
The synthesis of 1-[3-({[4-(butylamino)quinazolin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethan-1-one involves several steps:
- Formation of the Quinazoline Core : This is typically achieved through cyclization reactions involving 2-aminobenzamide and appropriate aldehydes or ketones.
- Introduction of the Butylamino Group : This is accomplished via nucleophilic substitution reactions.
- Sulfanylmethylation : The sulfanyl group is introduced through thiolation reactions.
- Final Coupling : The final step involves coupling with 4-methoxyphenyl ethanone under basic conditions to yield the target compound.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant cytotoxicity against various cancer cell lines. A study evaluating multiple quinazoline compounds reported that certain derivatives demonstrated IC50 values as low as 10 μM against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines .
Case Study: Cytotoxicity Assay
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A3 | PC3 | 10 |
| A3 | MCF-7 | 10 |
| A3 | HT-29 | 12 |
Antimicrobial Activity
Quinazoline derivatives have also shown promise as antimicrobial agents. For instance, a study highlighted the effectiveness of certain quinazoline compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve inhibition of bacterial enzyme activity.
Anti-inflammatory Activity
The anti-inflammatory potential of quinazoline derivatives has been documented in various studies. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .
The proposed mechanism includes:
- Inhibition of kinases involved in inflammatory signaling.
- Modulation of immune cell activity through receptor interaction.
Research Findings Overview
Recent literature emphasizes the versatility and therapeutic potential of quinazoline derivatives:
- Antitumor Effects : Several studies have reported on the synthesis and evaluation of quinazoline derivatives for their antitumor properties, emphasizing their ability to inhibit tumor growth in vitro .
- Enzyme Inhibition : Quinazolines have been investigated for their ability to inhibit specific enzymes linked to cancer progression, showcasing their potential as targeted therapies .
- Hybrid Structures : Research has explored hybrid compounds combining quinazoline with other pharmacophores, enhancing their biological activity and broadening their therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The structural and functional attributes of 1-[3-({[4-(butylamino)quinazolin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethan-1-one are compared to three key analogs below.
Structural Analogues
Key Observations
Core Heterocycle Variations: The quinazoline core in the target compound provides a planar aromatic system conducive to intercalation or enzyme binding, similar to quinazolinone in . However, the isoquinoline analog offers a fused bicyclic structure with distinct electronic properties.
Substituent Effects: The butylamino group in the target compound adds hydrophobicity and hydrogen-bonding capacity, absent in and . Halogen substituents (Cl, F) in may improve metabolic stability compared to the methoxy group in the target compound.
Linker Flexibility :
- The sulfanylmethyl (-SCH₂-) linker in the target compound offers flexibility, whereas the propenylsulfanyl group in introduces rigidity and conjugation.
Pharmacological Implications
- Quinazoline derivatives are known for kinase inhibition (e.g., EGFR inhibitors) .
- Sulfanyl-linked ethanones in and may interact with thiol-containing enzymes or receptors.
- The butylamino group could modulate pharmacokinetics, as seen in alkylamino-substituted purines (e.g., adenosine receptor ligands) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
